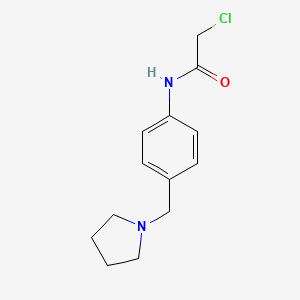

![molecular formula C17H14ClNO B1306476 3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one CAS No. 29883-11-2](/img/structure/B1306476.png)

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

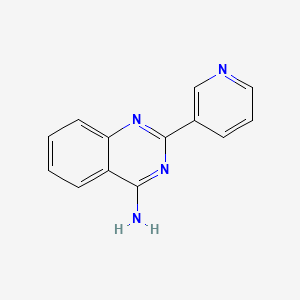

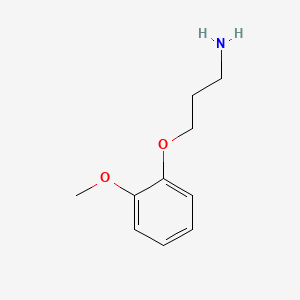

The compound "3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one" is a derivative of the dibenzo[b,f]azepine class, which is a bicyclic system consisting of a benzene ring fused to a seven-membered azepine ring. The dibenzo[b,f]azepine scaffold is of significant interest due to its presence in various bioactive compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of dihydrobenzo[b]azepine derivatives has been achieved through an iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction. This method is notable for its use of environmentally friendly and inexpensive iron(III) chloride as a catalyst under mild conditions, which is applicable to a wide range of substrates containing different functional groups, yielding products in good to excellent yields .

Molecular Structure Analysis

The molecular structure of dibenzo[b,f]azepine derivatives is characterized by the presence of a seven-membered azepine ring fused to two benzene rings. The introduction of various substituents, such as the 3-chloropropyl group, can lead to different conformational aspects and physical properties, as discussed in the context of N-methyl derivatives .

Chemical Reactions Analysis

Dibenzo[b,f]azepine derivatives can undergo various chemical reactions, including phosgenation, reaction with hydrazine hydrate, and further reactions with aromatic aldehydes to afford substituted products. For instance, 5H-dibenzo[b,f]azepine-5-carbonyl chloride can be transformed into 5H-dibenzo[b,f]azepine-5-carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide through a series of reactions involving chloroacetyl chloride and triethylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f]azepine derivatives can be influenced by the nature of the substituents and the specific structural modifications. For example, the introduction of a cyclopropane ring or the formation of cation radical salts can significantly alter the properties of these compounds. The determination of dibenzo[b,f]-1,4-oxazepine by diazotization cleavage of the azomethine bond is an example of a chemical property that can be utilized for analytical purposes .

Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

A study described the synthesis of novel 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives with different amino acids, aiming to enhance their antioxidant activities. These derivatives were evaluated for their potential over antioxidant activities, including inhibition of lipid peroxidation and inhibition of human low-density lipoprotein (LDL) oxidation. Among the derivatives, certain compounds showed significant antioxidant activities, suggesting the influence of different functional groups attached to the core molecule (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).

Radical Scavenging Activity

Another study focused on synthesizing 5H-dibenz[b,f]azepine derivatives containing different aminophenols and evaluating their antioxidant properties in various in vitro model systems. The research found that while the core compound showed negligible activity, its derivatives, particularly those containing substituted aminophenols, exhibited good antioxidant activities across different assays. This indicates the potential of these derivatives as antioxidants (H. Vijay Kumar & N. Naik, 2010).

Synthesis of Amino Acid Analogues

A method for the synthesis of amino acid analogues of 5H-dibenz[b,f]azepine was proposed, where the key intermediate 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one was obtained by N-acylation. These analogues were evaluated for their radical scavenging activity, with some showing significant activity. This underscores the compound's versatility as a precursor for synthesizing biologically active derivatives (H. V. Kumar, C. Gnanendra, & N. Naik, 2009).

Protective Effects in Vascular Cognitive Impairment

Research has explored the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, examining their influence on vascular cognitive impairment (VCI). One derivative in particular was found to increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in vivo. These findings suggest potential applications in treating vascular cognitive impairment (N. Kaur et al., 2019).

Propiedades

IUPAC Name |

1-benzo[b][1]benzazepin-11-yl-3-chloropropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-10H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNQVXSSQUEJEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

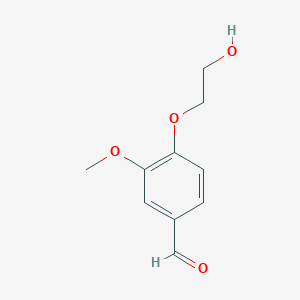

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)

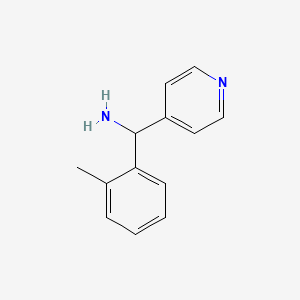

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)